3,5-Dimethyl-4-isopropoxybenzoic acid CAS 1014691-12-3 properties
3,5-Dimethyl-4-isopropoxybenzoic acid CAS 1014691-12-3 properties
An In-Depth Technical Guide to 3,5-Dimethyl-4-isopropoxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-isopropoxybenzoic acid (CAS 1014691-12-3), a substituted aromatic carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The guide covers the compound's chemical identity, computed physicochemical properties, and detailed hazard information based on available supplier data. Due to the limited publicly available experimental data for this specific molecule, a plausible, though not experimentally verified, synthetic pathway is proposed, grounded in established organic chemistry principles. The guide also discusses the expected chemical reactivity based on its functional groups and explores potential, albeit theoretical, applications by drawing parallels with structurally related benzoic acid derivatives. All quantitative data is summarized in tables, and key processes are visualized using diagrams to ensure clarity and ease of use for the technical audience.
Introduction and Chemical Identity
3,5-Dimethyl-4-isopropoxybenzoic acid is a polysubstituted benzoic acid derivative. Its structure is characterized by a central benzene ring functionalized with a carboxylic acid group, two methyl groups at the meta positions relative to the carboxylate, and an isopropoxy group at the para position. This arrangement of electron-donating alkyl and alkoxy groups, along with the electron-withdrawing carboxylic acid, suggests a unique profile of reactivity and potential for use as a building block in the synthesis of more complex molecules. Its utility is likely found in medicinal chemistry and materials science, where fine-tuning of steric and electronic properties is critical.
Nomenclature and Chemical Identifiers
A consistent and accurate identification of a chemical substance is paramount for research, safety, and regulatory compliance. The primary identifiers for 3,5-Dimethyl-4-isopropoxybenzoic acid are listed below.
| Identifier | Value |
| CAS Number | 1014691-12-3[1] |
| IUPAC Name | 3,5-dimethyl-4-(propan-2-yloxy)benzoic acid[1] |
| Molecular Formula | C₁₂H₁₆O₃[1] |
| Molecular Weight | 208.26 g/mol [1] |
| Canonical SMILES | CC1=CC(C(=O)O)=CC(C)=C1OC(C)C[1] |
| InChI | InChI=1S/C12H16O3/c1-7(2)15-11-8(3)5-10(12(13)14)6-9(11)4/h5-7H,1-4H3,(H,13,14)[1] |
| InChI Key | HVPYDBPPEXKIAY-UHFFFAOYSA-N[1] |
| MDL Number | MFCD11188408[1] |
Chemical Structure
The structural representation of 3,5-Dimethyl-4-isopropoxybenzoic acid is crucial for understanding its chemical behavior.
Caption: Chemical structure of 3,5-Dimethyl-4-isopropoxybenzoic acid.
Physicochemical Properties
Experimental data on the physical properties of this compound, such as melting point and solubility, are not available in published literature. The data presented below are computed properties, which are useful for predictive modeling but should not be substituted for empirical measurements.
| Property | Value | Data Source |
| LogP | 3.27 | Computed[1] |
| Hydrogen Bond Donors | 1 | Computed[1] |
| Hydrogen Bond Acceptors | 3 | Computed[1] |
| Purity | ≥95% | Supplier Data[1] |
Proposed Synthesis Pathway
A validated synthesis protocol for 3,5-Dimethyl-4-isopropoxybenzoic acid is not described in the surveyed literature. However, a chemically sound and logical pathway can be proposed based on well-established synthetic transformations. The most direct approach would involve the Williamson ether synthesis, starting from a suitably protected 4-hydroxy-3,5-dimethylbenzoic acid precursor.
The key challenge lies in the synthesis of the precursor, methyl 4-hydroxy-3,5-dimethylbenzoate. A plausible route could start from 2,6-dimethylphenol, which is commercially available.
Caption: Proposed multi-step synthesis of the target compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a theoretical procedure and has not been experimentally validated according to available literature. It should be adapted and optimized under appropriate laboratory conditions by qualified personnel.
Step 1: Carboxylation of 2,6-Dimethylphenol
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In a high-pressure autoclave, add sodium 2,6-dimethylphenoxide (prepared from 2,6-dimethylphenol and sodium hydroxide).
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Pressurize the vessel with carbon dioxide to ~100 atm.
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Heat the mixture to approximately 125°C for several hours.
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After cooling, vent the autoclave and dissolve the solid residue in water.
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Acidify the aqueous solution with concentrated HCl to precipitate the product, 4-Hydroxy-3,5-dimethylbenzoic acid.
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Filter, wash with cold water, and dry the crude product.
Causality: The Kolbe-Schmitt reaction is a standard method for ortho- and para-carboxylation of phenols. The para-position is favored here due to steric hindrance from the two ortho-methyl groups.
Step 2: Fischer Esterification
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Suspend the crude 4-Hydroxy-3,5-dimethylbenzoic acid in an excess of methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction and neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution).
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Remove the methanol under reduced pressure.
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Extract the product, Methyl 4-hydroxy-3,5-dimethylbenzoate, into an organic solvent like ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the ester.
Causality: Fischer esterification is an acid-catalyzed equilibrium process. Using a large excess of methanol as the solvent drives the equilibrium towards the product ester.
Step 3: Williamson Ether Synthesis
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Dissolve the methyl 4-hydroxy-3,5-dimethylbenzoate in a polar aprotic solvent such as acetone or DMF.
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Add an excess of a weak base, typically anhydrous potassium carbonate (K₂CO₃), to deprotonate the phenol.
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Add 1.1 to 1.5 equivalents of an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane).
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Heat the mixture to reflux and stir overnight, monitoring by TLC.
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After the reaction is complete, filter off the inorganic salts and remove the solvent in vacuo.
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Purify the resulting crude Methyl 3,5-dimethyl-4-isopropoxybenzoate by column chromatography.
Causality: This is a classic Sₙ2 reaction where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. A polar aprotic solvent facilitates this reaction type.
Step 4: Saponification (Hydrolysis)
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Dissolve the purified ester in a mixture of methanol and aqueous sodium hydroxide (e.g., 2M NaOH).
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Heat the solution to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
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Cool the mixture to room temperature and remove the methanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and carefully acidify with cold dilute HCl (e.g., 3M HCl) until the product precipitates completely (pH ~2).
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Filter the white solid, wash thoroughly with cold deionized water to remove salts, and dry under vacuum to yield the final product, 3,5-Dimethyl-4-isopropoxybenzoic acid.
Causality: Saponification is the base-mediated hydrolysis of an ester to its corresponding carboxylate salt. A subsequent acidification step is required to protonate the carboxylate and yield the neutral carboxylic acid.
Safety and Handling
The hazard information for this compound is based on data provided by chemical suppliers. As with all chemicals, it should be handled by trained personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).
GHS Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Precautionary Statements & PPE
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Prevention: Wear protective gloves, protective clothing, and eye/face protection. Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]
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Response:
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If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1]
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If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1]
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If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
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If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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Storage: Store in a well-ventilated place. Keep container tightly closed.
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Disposal: Dispose of contents/container to an approved waste disposal plant.
Potential Applications and Reactivity
While no specific applications for 3,5-Dimethyl-4-isopropoxybenzoic acid are documented, its structure allows for informed speculation on its potential uses and chemical behavior.
Expected Reactivity
The reactivity is dominated by its carboxylic acid functional group. It is expected to undergo standard transformations such as:
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Esterification: Reaction with alcohols under acidic conditions to form esters.
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Amidation: Conversion to an acid chloride (e.g., using SOCl₂ or (COCl)₂) followed by reaction with amines to form amides. This is a common pathway in the synthesis of bioactive molecules.
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Reduction: Reduction of the carboxylic acid to a primary alcohol (e.g., using LiAlH₄ or BH₃).
The aromatic ring, being electron-rich due to the alkoxy and alkyl substituents, could potentially undergo electrophilic aromatic substitution. However, the positions ortho to the carboxylic acid group are sterically hindered by the adjacent methyl groups, and the position ortho to the isopropoxy group is also hindered. Therefore, forcing conditions would likely be required for such reactions.
Potential as a Synthetic Intermediate
Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[2] The specific substitution pattern of this molecule—with its defined steric bulk (two methyl groups, one isopropoxy group) and electronic properties—makes it a candidate for use as a building block in the synthesis of:
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Pharmaceuticals: As a fragment in the design of new drugs. The lipophilicity imparted by the isopropoxy and methyl groups could be leveraged to modulate a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.
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Agrochemicals: Many pesticides and herbicides utilize substituted aromatic cores.
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Liquid Crystals and Polymers: Substituted benzoic acids are often used in the synthesis of materials with specific optical or structural properties.[3]
Conclusion
3,5-Dimethyl-4-isopropoxybenzoic acid (CAS 1014691-12-3) is a specialized aromatic building block with potential applications in various fields of chemical synthesis. While detailed experimental data is scarce, this guide provides a solid foundation of its chemical identity, computed properties, and critical safety information based on the best available data. The proposed synthetic pathway offers a logical, though unconfirmed, route for its preparation, highlighting the key chemical principles involved. For researchers and developers, this molecule represents an opportunity to explore novel chemical space, with the understanding that further empirical work is required to fully characterize its physical properties and validate its potential applications.
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